3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Description
“3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a fluoro-substituted bicyclo[1.1.1]pentane (F-BCP). The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring . The phenyl ring is one of the most popular structural motifs in natural compounds and synthetic drugs .
Synthesis Analysis
The synthesis of F-BCPs has been developed after more than 20 years of trials . The synthesis involves the use of triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo . This chemistry displays broad substrate scope and functional group tolerance .Molecular Structure Analysis
The molecular structure of “3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is characterized by a bicyclo[1.1.1]pentane core with a 3-fluoro-4-methylphenyl group and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of F-BCPs are characterized by triethylborane-initiated atom-transfer radical addition ring-opening . The BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .Physical And Chemical Properties Analysis
The physicochemical properties of F-BCPs have been studied . Fluorine atoms are often incorporated into organic molecules to fine-tune their physicochemical properties, adjust the acidity/basicity of the neighboring functional groups, and control the conformation .Future Directions
The future directions in the research and development of F-BCPs could involve further exploration of their physicochemical properties and potential applications in medicinal chemistry . The number of BCP-containing molecules is growing dramatically every year, indicating a promising future for these compounds .
properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c1-8-2-3-9(4-10(8)14)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPASYUKOJEAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
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